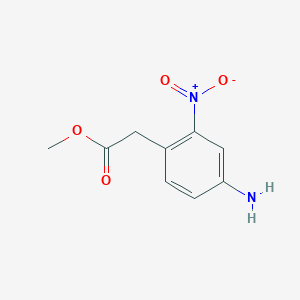
Methyl2-(4-amino-2-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(4-amino-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with a methyl ester group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-amino-2-nitrophenyl)acetate typically involves the nitration of methyl 2-(4-aminophenyl)acetate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(4-amino-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as halides, alkoxides, or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl2-(4-amino-2-aminophenyl)acetate.
Substitution: Depending on the nucleophile used, various substituted derivatives.
Hydrolysis: 2-(4-amino-2-nitrophenyl)acetic acid.
Scientific Research Applications
Methyl2-(4-amino-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl2-(4-amino-2-nitrophenyl)acetate depends on its chemical structure and the specific context in which it is used. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. The presence of both amino and nitro groups allows it to participate in various chemical reactions, making it a versatile compound in research .
Comparison with Similar Compounds
Similar Compounds
Methyl2-(4-amino-3-nitrophenyl)acetate: Similar structure but with the nitro group in a different position.
Methyl2-(4-nitrophenyl)acetate: Lacks the amino group.
Methyl2-(4-amino-2-methylphenyl)acetate: Contains a methyl group instead of a nitro group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 2-(4-amino-2-nitrophenyl)acetate |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4,10H2,1H3 |
InChI Key |
RRTNUAASYZLWOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13113545.png)
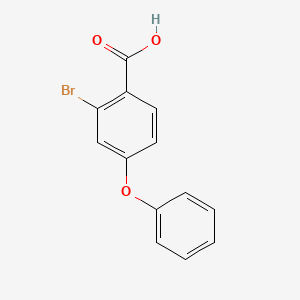

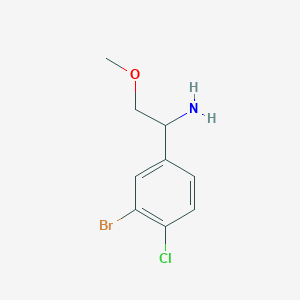

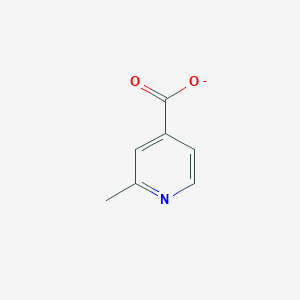
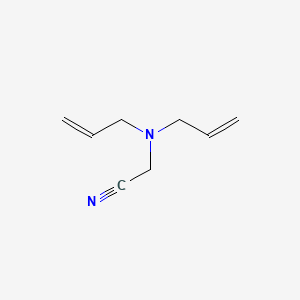
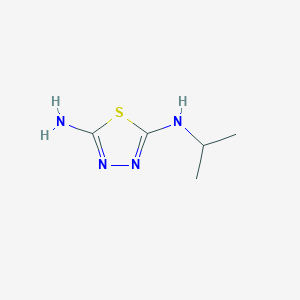
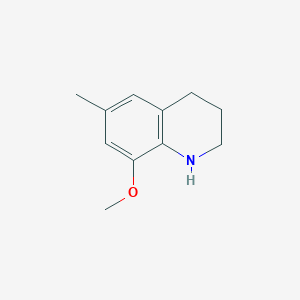
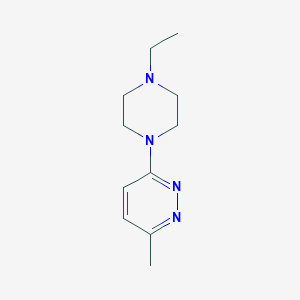
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)

![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
